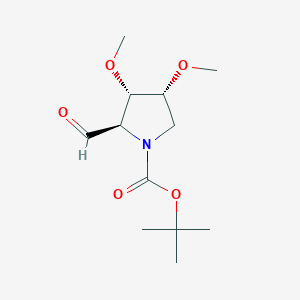

Tert-butyl (2R,3S,4R)-2-formyl-3,4-dimethoxypyrrolidine-1-carboxylate

Description

Tert-butyl (2R,3S,4R)-2-formyl-3,4-dimethoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protecting group, formyl substituent at the C2 position, and methoxy groups at C3 and C4. Its stereochemistry (2R,3S,4R) and functional group arrangement make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals requiring precise stereochemical control.

Properties

IUPAC Name |

tert-butyl (2R,3S,4R)-2-formyl-3,4-dimethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-9(16-4)10(17-5)8(13)7-14/h7-10H,6H2,1-5H3/t8-,9+,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZYNALCUQVBPL-AEJSXWLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1C=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1C=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2R,3S,4R)-2-formyl-3,4-dimethoxypyrrolidine-1-carboxylate (CAS Number: 2550997-46-9) is a compound of significant interest in the field of medicinal chemistry and drug development. Its unique structural features contribute to various biological activities, making it a valuable candidate for research and therapeutic applications.

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.302 g/mol

- Purity : Typically around 95%.

1. Anticancer Properties

Research indicates that this compound serves as an intermediate in the synthesis of anticancer drugs. It is involved in the development of compounds aimed at overcoming drug resistance in cancer therapies. For instance, studies have demonstrated its potential in enhancing the efficacy of existing chemotherapeutic agents by modifying their pharmacological profiles.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of cerebral ischemia. Preliminary data suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

3. Antidepressant Activity

In addition to its anticancer and neuroprotective effects, this compound has shown promise in the field of psychiatry. Research indicates that it may possess antidepressant-like activity, potentially through modulation of neurotransmitter systems involved in mood regulation.

The synthesis of this compound involves several key reactions including nucleophilic substitution and oxidation processes. The compound’s mechanism of action is believed to involve interaction with specific receptors or enzymes that modulate cellular signaling pathways related to cancer cell proliferation and survival.

Case Study 1: Anticancer Drug Development

In a study conducted by Zhang et al. (2018), this compound was utilized as a precursor for synthesizing novel anticancer agents. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines while displaying minimal toxicity towards normal cells.

Case Study 2: Neuroprotection

A research article published in Neuroscience Letters explored the neuroprotective effects of this compound in a rat model of ischemic stroke. Results indicated that administration of this compound significantly reduced infarct size and improved neurological outcomes compared to control groups.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Anticancer | Enhances efficacy of chemotherapeutics; modifies pharmacological profiles |

| Neuroprotective | Protects against oxidative stress; reduces apoptosis in neuronal cells |

| Antidepressant | Potential modulation of neurotransmitter systems involved in mood regulation |

Scientific Research Applications

Tert-butyl (2R,3S,4R)-2-formyl-3,4-dimethoxypyrrolidine-1-carboxylate is a research compound with the molecular formula C12H21NO5 and a molecular weight of 259.302. It typically has a purity of 95% and is suitable for various research applications.

Overview

This compound is investigated for several potential applications. These include:

- Anticancer Properties

- Neuroprotective Effects

- Antidepressant Activity

Physicochemical Properties

Relevant data includes:

- IUPAC Name: this compound

- Molecular Formula: C12H21NO5

- Molecular Weight: 259.30 g/mol

- Isomeric SMILES: CC(C)(C)OC(=O)N1CC@HOC

- InChI: InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-9(16-4)10(17-5)8(13)7-14/h7-10H,6H2,1-5H3/t8-,9+,10-/m0/s1

Tryptophan-Kynurenine Metabolism

The broader metabolic context involving similar compounds reveals significant roles in various biological processes. The tryptophan (Trp)-kynurenine (KYN) metabolic pathway is associated with neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses, including depression and schizophrenia . Key compounds such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs) are studied as potential risk factors, biomarkers, and targets for interventions . These metabolic products impact immune responses, neuroinflammation, and cellular energy regulation .

Antioxidant and Pro-Oxidant Activities

The metabolites in related pathways exhibit both antioxidant and pro-oxidant activities, contingent on biological context.

- Indoxyl Sulfate (INS): Acts as a pro-oxidant in chronic kidney disease (CKD), promoting oxidative stress and inflammation, but can have antioxidant effects under normal physiological conditions .

- Indole-3-Acetamide (IAM): Neutralizes free radicals and inhibits lipid peroxidation, showing significant antioxidant activity .

- Indole-3-Acetic Acid (IAA): Exhibits both antioxidant and pro-oxidant properties depending on specific biological conditions .

- Tryptamine: Shows both pro-oxidant and antioxidant activities, with antioxidant effects sometimes surpassing standard antioxidants .

- Indole-3-Propionic Acid (IPA): High antioxidant activity, protecting cells from oxidative damage and demonstrating neuroprotective and anti-inflammatory effects .

AhR Agonist and Antagonist Activities

Many Trp metabolites modulate the aryl hydrocarbon receptor (AhR), influencing various physiological processes .

- INS: A potent endogenous AhR agonist, contributing to oxidative stress and inflammation .

- IAM: A potent AhR agonist .

- Indole-3-Aldehyde (IAld): Both a low-potency agonist and a ligand-specific antagonist .

- Skatole: A medium-efficacy AhR agonist and partial agonist .

- Tryptamine and Tryptophol: AhR agonists with weak to medium efficacy, with tryptamine also showing partial antagonist activity .

- Indole-3-Pyruvic Acid (IPyA): A potent AhR agonist with anti-inflammatory effects .

- IPA: Serves as a partial agonist, enhancing macrophage function and protecting against sepsis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyrrolidine derivatives (Table 1):

*Calculated based on molecular formula C₁₃H₂₁NO₅.

Key Observations :

- The target compound uniquely combines an aldehyde (formyl) and two methoxy groups, enhancing its reactivity as an electrophile in nucleophilic additions or cross-coupling reactions. In contrast, the hydroxyl and methoxymethyl groups in favor hydrogen bonding and solubility in polar solvents.

- The fluoropyridine-containing derivative in introduces aromaticity and fluorine-mediated electronic effects, which are absent in the target compound.

Stereochemical and Conformational Differences

- The (2S,4S) stereochemistry in alters the spatial orientation of the hydroxyl group, affecting intermolecular interactions such as hydrogen bonding patterns critical for crystallization .

Reactivity and Functionalization

- The formyl group in the target compound serves as a versatile handle for derivatization, enabling condensations (e.g., Wittig reactions) or reductions to alcohols. This contrasts with hydroxyl-containing analogs (e.g., ), which are more suited for etherification or esterification.

Crystallographic and Hydrogen-Bonding Behavior

- This differs from hydroxyl-containing analogs, which engage in stronger O–H···O interactions .

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl (2R,3S,4R)-2-formyl-3,4-dimethoxypyrrolidine-1-carboxylate, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of pyrrolidine scaffolds. Key steps include:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by selective oxidation to introduce the formyl group at the 2-position .

- Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to establish the 2R,3S,4R configuration.

- Optimization : Critical parameters include temperature (0–20°C for sulfonylation steps ), solvent polarity (dichloromethane for SN2 reactions ), and catalysts (DMAP for acylations ).

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 99% purity achieved in ).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : 2D NOESY/ROESY to confirm spatial proximity of methoxy and formyl groups. For example, cross-peaks between the formyl proton and adjacent methoxy groups validate the stereochemistry .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve chiral centers by analyzing anisotropic displacement parameters and hydrogen-bonding networks .

- Polarimetry : Specific rotation measurements ([α]D) correlate with enantiomeric purity (e.g., +15° to +25° for R-configurations ).

Advanced Research Questions

Q. How do the stereochemical configurations at the 2R,3S,4R positions influence the compound’s reactivity in further derivatization?

- Methodological Answer :

- Steric Effects : The tert-butyl group at the 1-position shields the pyrrolidine ring, directing electrophilic attacks to the less hindered formyl group .

- Electronic Effects : Methoxy groups at 3,4-positions stabilize transition states via hydrogen bonding (e.g., with carbonyl oxygen in amidation reactions) .

- Case Study : In , the 2R configuration enabled regioselective reduction of the formyl group without epimerization, yielding >90% enantiomeric excess.

Q. What strategies can resolve contradictions in crystallographic data when analyzing hydrogen-bonding patterns in similar pyrrolidine derivatives?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R, or C motifs) and identify packing inconsistencies .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of pseudo-merohedral twinning .

- DFT Validation : Compare experimental bond angles/distances with quantum-chemically optimized structures (e.g., using B3LYP/6-31G*) .

Q. How can researchers employ SHELX programs for refining the crystal structure of this compound, especially considering its chiral centers?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) data minimizes phase errors. Use Mo-Kα radiation for heavy-atom contrast.

- Refinement Workflow :

SHELXD : Solve phases via dual-space methods.

SHELXL : Refine anisotropic displacement parameters with restraints on chiral volumes .

Validation : Check Rint (<5%) and Flack parameter (<0.1) to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.